molecular formula C22H30N6O3 B2711797 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 921924-92-7

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2711797
CAS RN: 921924-92-7
M. Wt: 426.521
InChI Key: NTIDSPWMVPPRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Pharmacological Evaluation

A study explored the chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, showcasing their potential as selective and potent 5-HT(1B/1D) antagonists. The investigation into their receptor binding profiles and functional in vitro testing for antagonistic properties highlighted their significance in pharmacological research, indicating the broad applications of such compounds in drug development and therapeutic interventions (Liao et al., 2000).

Crystal Structure Analysis

The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to establish the conformation of the molecule. This analysis provides valuable insights into the molecular geometry and bond lengths, contributing to the understanding of structural requirements for biological activity and the design of new compounds with optimized properties (Ozbey et al., 2001).

In Vitro Bio-immunological and Cytotoxicity Studies

Poly(2-oxazolines), with varying alkyl chain lengths and molar masses, were tested for cell cytotoxicity in vitro. These studies underscore the importance of evaluating the biocompatibility and safety of chemical compounds for biomedical applications, including their potential use in drug delivery systems and immunobiology (Kronek et al., 2011).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

The synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons showcased their potential as glucosidase inhibitors with antioxidant activity. This research highlights the therapeutic potential of such compounds in treating diseases related to oxidative stress and glucose metabolism (Özil et al., 2018).

Fluorescent Sensors for Cu2+ Detection

Novel fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for Cu2+ detection were developed. These compounds, through their photoinduced electron transfer (PET) process, offer a method for the sensitive and selective detection of Cu2+ ions, underscoring the utility of such chemical structures in environmental monitoring and analytical chemistry (Liu et al., 2014).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-15-12-20(25-31-15)24-22(30)21(29)23-14-19(28-10-8-26(2)9-11-28)16-4-5-18-17(13-16)6-7-27(18)3/h4-5,12-13,19H,6-11,14H2,1-3H3,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDSPWMVPPRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.